molecular formula C17H18N2O7S B14996457 3-methyl-2-oxo-N-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3-benzoxazole-6-sulfonamide

3-methyl-2-oxo-N-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3-benzoxazole-6-sulfonamide

Cat. No.: B14996457
M. Wt: 394.4 g/mol
InChI Key: ZMKACOXQJRACQT-UHFFFAOYSA-N
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Description

3-methyl-2-oxo-N-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3-benzoxazole-6-sulfonamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzoxazole ring, a sulfonamide group, and multiple methoxy groups, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-2-oxo-N-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3-benzoxazole-6-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazole core, followed by the introduction of the sulfonamide group and the methoxy substituents. Common reagents used in these reactions include sulfonyl chlorides, methoxy anilines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3-methyl-2-oxo-N-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3-benzoxazole-6-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels to ensure selectivity and efficiency.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted benzoxazole compounds.

Scientific Research Applications

3-methyl-2-oxo-N-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3-benzoxazole-6-sulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methyl-2-oxo-N-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3-benzoxazole-6-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-3-oxo-N-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3-benzoxazole-6-sulfonamide
  • 3-methyl-2-oxo-N-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3-benzoxazole-5-sulfonamide

Uniqueness

Compared to similar compounds, 3-methyl-2-oxo-N-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3-benzoxazole-6-sulfonamide stands out due to its specific substitution pattern and the presence of multiple methoxy groups

Properties

Molecular Formula

C17H18N2O7S

Molecular Weight

394.4 g/mol

IUPAC Name

3-methyl-2-oxo-N-(3,4,5-trimethoxyphenyl)-1,3-benzoxazole-6-sulfonamide

InChI

InChI=1S/C17H18N2O7S/c1-19-12-6-5-11(9-13(12)26-17(19)20)27(21,22)18-10-7-14(23-2)16(25-4)15(8-10)24-3/h5-9,18H,1-4H3

InChI Key

ZMKACOXQJRACQT-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)S(=O)(=O)NC3=CC(=C(C(=C3)OC)OC)OC)OC1=O

Origin of Product

United States

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